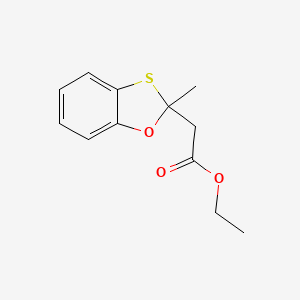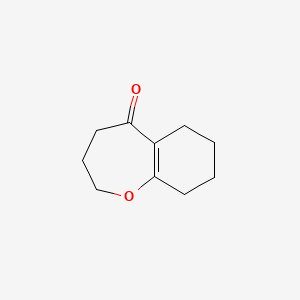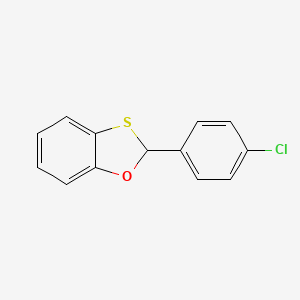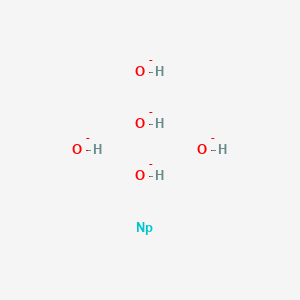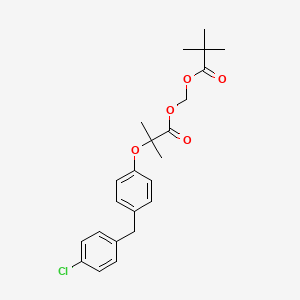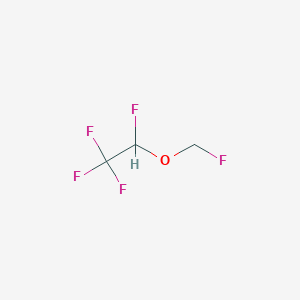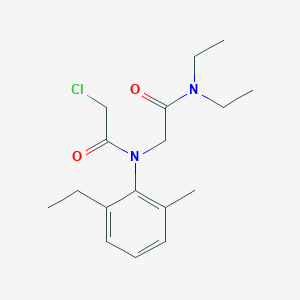
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is a complex organic compound with a unique structure that includes a chloroacetyl group, diethyl groups, and an ethyl-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide typically involves the reaction of chloroacetic acid with 2-ethyl-6-methylaniline in the presence of a catalyst such as phosphorus trichloride. The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. The product is then crystallized and purified .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction kettles and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
科学研究应用
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals
作用机制
The mechanism of action of N2-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Alachlor: 2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)acetamide
Butachlor: N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Uniqueness
N~2~-(Chloroacetyl)-N,N-diethyl-N~2~-(2-ethyl-6-methylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
55883-12-0 |
|---|---|
分子式 |
C17H25ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-(N-(2-chloroacetyl)-2-ethyl-6-methylanilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-14-10-8-9-13(4)17(14)20(15(21)11-18)12-16(22)19(6-2)7-3/h8-10H,5-7,11-12H2,1-4H3 |
InChI 键 |
GIWWSOHNABJRLZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC(=C1N(CC(=O)N(CC)CC)C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
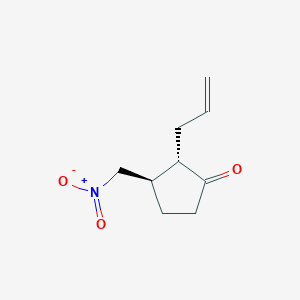
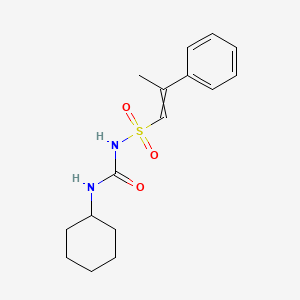
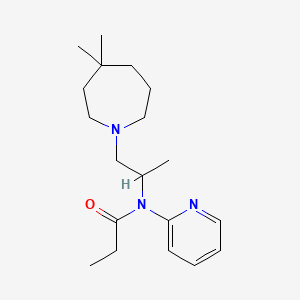
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
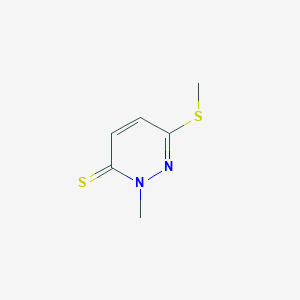
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)
